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Compound of Interest

Compound Name: Acat-IN-10

Cat. No.: B15573430 Get Quote

Introduction

Acat-IN-10 belongs to a class of compounds known as Acyl-CoA:cholesterol acyltransferase

(ACAT) inhibitors. ACAT is a crucial enzyme in cellular cholesterol metabolism, responsible for

the esterification of free cholesterol into cholesteryl esters for storage. Recent virology research

has highlighted the dependence of many viruses on host cell lipid metabolism for their

replication and pathogenesis. By modulating host cholesterol homeostasis, ACAT inhibitors

have emerged as a promising class of host-targeting agents with broad-spectrum antiviral

potential. These inhibitors offer a dual benefit of directly impacting viral replication and

modulating the host immune response. Avasimibe is a well-studied ACAT inhibitor that serves

as a representative for the therapeutic strategy of employing ACAT inhibition in virology.

Mechanism of Action

ACAT inhibitors exert their antiviral effects through a multi-pronged mechanism that primarily

disrupts the virus's ability to enter and replicate within host cells. The inhibition of ACAT leads

to an accumulation of free cholesterol in the cellular membranes, which can have profound

effects on the membrane's physical properties and the function of membrane-associated

proteins.

In the context of SARS-CoV-2, the ACAT inhibitor Avasimibe has been shown to disrupt the

association of the ACE2 receptor with GM1 lipid rafts on the cell membrane, thereby perturbing

viral attachment.[1][2] Furthermore, ACAT inhibition limits the formation of viral replication

complexes, which are essential for the amplification of the viral genome.[1][2] This disruption of
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cholesterol biosynthesis pathways is critical as these pathways are essential for the formation

of double-membrane vesicles (DMVs) where viral replication occurs.

Beyond direct antiviral effects, ACAT inhibitors also possess immunomodulatory properties. For

instance, Avasimibe has been observed to boost the expansion and function of SARS-CoV-2-

specific T cells from patients in the acute phase of infection, suggesting it can enhance the

host's adaptive immune response against the virus.[1][3][4][5]

Applications in Virology Research

The application of ACAT inhibitors has been explored against a range of viruses, demonstrating

their potential as broad-spectrum antiviral agents.

Coronaviruses (SARS-CoV-2): A significant body of research has focused on the use of

ACAT inhibitors, particularly Avasimibe, against SARS-CoV-2. Studies have shown that

Avasimibe can inhibit the entry and RNA replication of SARS-CoV-2 in various cell lines,

including human primary bronchial epithelial cells.[4] Its efficacy has been demonstrated

against multiple variants of concern, including Delta and Omicron.[3][4]

Hepatitis C Virus (HCV): Avasimibe has been identified as a potent pan-genotypic inhibitor of

HCV. It impairs the assembly of infectious HCV virions by downregulating microsomal

triglyceride transfer protein expression, which in turn reduces the secretion of apolipoprotein

E and apolipoprotein B, key components for HCV assembly.[6]

Hepatitis B Virus (HBV): Pharmacological inhibition of ACAT has been shown to reduce HBV

replication.[4]

Quantitative Data
The antiviral activity of the ACAT inhibitor Avasimibe against SARS-CoV-2 has been quantified

in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of Avasimibe against SARS-CoV-2 Pseudoparticles
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Cell Line IC50 (µM) Virus Variant Reference

Calu-3 1.77 Wuhan [1][3][4]

Vero-TMPRSS2 0.23 Wuhan [4][5]

Calu-3 Not specified B.1, Delta, Omicron [3][4]

VeroE6-TMPRSS2 Not specified B.1, Delta, Omicron [3][4]

Table 2: In Vitro Efficacy of Avasimibe against Authentic SARS-CoV-2

Cell Line IC50 (µM) Assay Type Reference

Calu-3 5.99

Post-infection

treatment (RNA

quantification)

[4]

Vero-TMPRSS2 1.67

Post-infection

treatment (RNA

quantification)

[4]

Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity of Acat-IN-10 are

provided below. These protocols are based on published studies with the ACAT inhibitor

Avasimibe and can be adapted for Acat-IN-10.

1. SARS-CoV-2 Pseudoparticle Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by the

SARS-CoV-2 spike protein in a BSL-2 setting.

Materials:

HEK293T cells

Lentiviral or retroviral packaging plasmids
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Plasmid encoding the SARS-CoV-2 Spike protein

Reporter plasmid (e.g., luciferase or GFP)

Target cells expressing ACE2 and TMPRSS2 (e.g., VeroE6-TMPRSS2 or Calu-3)

Acat-IN-10

Cell culture medium (e.g., DMEM) and supplements

Luciferase assay reagent

96-well plates

Protocol:

Pseudovirus Production: Co-transfect HEK293T cells with the packaging plasmids, the

spike protein plasmid, and the reporter plasmid. Harvest the supernatant containing the

pseudoparticles 48-72 hours post-transfection.

Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Pre-treat the target cells with serial dilutions of Acat-IN-10 for 24

hours.

Infection: Infect the pre-treated cells with the SARS-CoV-2 pseudoparticles.

Readout: After 48-72 hours of incubation, measure the reporter gene expression (e.g.,

luciferase activity or GFP fluorescence).

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the

compound concentration.

2. Quantification of Intracellular Viral RNA by RT-qPCR

This protocol quantifies the effect of Acat-IN-10 on viral RNA replication.

Materials:
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Susceptible cell line (e.g., Calu-3 or VeroE6-TMPRSS2)

Authentic SARS-CoV-2 virus

Acat-IN-10

RNA extraction kit

RT-qPCR master mix

Primers and probes specific for a SARS-CoV-2 gene (e.g., N or E gene) and a host

housekeeping gene.

6-well or 12-well plates

Protocol:

Cell Seeding and Infection: Seed cells in multi-well plates. Infect the cells with SARS-CoV-

2 at a specific multiplicity of infection (MOI).

Compound Treatment: After viral adsorption (e.g., 2 hours), remove the inoculum and add

a fresh medium containing different concentrations of Acat-IN-10.

RNA Extraction: At a designated time point post-infection (e.g., 24 hours), lyse the cells

and extract total RNA using a commercial kit.

RT-qPCR: Perform one-step RT-qPCR using primers and probes for the viral and host

genes.

Data Analysis: Normalize the viral RNA levels to the housekeeping gene and calculate the

fold change in viral RNA in treated versus untreated cells.

3. Plaque Assay for Infectious Virus Titer

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

Materials:

Vero E6 cells
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SARS-CoV-2 virus stock

Acat-IN-10

Cell culture medium

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

Crystal violet staining solution

6-well plates

Protocol:

Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus-containing

supernatant from a previous experiment (e.g., from the RT-qPCR experiment). Inoculate

the cell monolayers with the virus dilutions.

Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption.

Overlay: Remove the inoculum and overlay the cells with a medium containing Acat-IN-10
and a solidifying agent like carboxymethylcellulose.

Incubation: Incubate the plates for 2-3 days until plaques are visible.

Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to

visualize the plaques.

Quantification: Count the number of plaques and calculate the viral titer in plaque-forming

units per milliliter (PFU/mL).

Visualizations
Mechanism of Action of ACAT Inhibitors against SARS-CoV-2
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Caption: Mechanism of Acat-IN-10 antiviral activity against SARS-CoV-2.

Experimental Workflow for Antiviral Compound Screening
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2. Pre-treat cells with
serial dilutions of Acat-IN-10
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Pseudoparticles (Luciferase reporter)
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Caption: Workflow for a pseudoparticle-based antiviral screening assay.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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